2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide
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Overview
Description
2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide is a chemical compound used in scientific research. It is known for its versatility, allowing for diverse applications, including drug discovery and material synthesis. This compound is valuable in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom into the benzamide structure.
Coupling Reactions: Formation of the but-2-yn-1-yl linkage through coupling reactions.
Carbamoylation: Introduction of the carbamoyl group to the phenoxy moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain reaction conditions.
Purification: Advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: Formation of new carbon-carbon bonds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in material synthesis and other industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes.
Modulation of Pathways: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide include:
- 3-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide .
- Other brominated benzamides .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[4-[(2-bromobenzoyl)amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-15-9-3-1-7-13(15)18(23)21-11-5-6-12-24-16-10-4-2-8-14(16)17(20)22/h1-4,7-10H,11-12H2,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOFRGASRNTKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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